1-(2-Bromopropyl)-3-methoxybenzene
Description
1-(2-Bromopropyl)-3-methoxybenzene is a halogenated aromatic compound featuring a bromine atom at the secondary position (C2) of a propyl chain attached to a 3-methoxy-substituted benzene ring. Its structural analogs, such as 1-(3-bromopropyl)-3-methoxybenzene (CAS 6943-97-1) and fluorinated derivatives, highlight the importance of substituent positioning and halogen type in reactivity and applications .
Properties
CAS No. |
131452-78-3 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
AASYBPPOAOIQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-(2-Bromopropyl)-3-methoxybenzene serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reactions and Transformations:
- Nucleophilic Substitution: The bromine atom acts as a good leaving group, facilitating reactions with nucleophiles such as amines and alcohols.
- Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in building larger molecular frameworks.
Medicinal Chemistry
The structural features of this compound suggest potential biological activity, making it a candidate for drug development. The methoxy group may influence the compound's pharmacological properties by modulating interactions with biological targets.
Potential Applications:
- Anticancer Agents: Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines due to their ability to inhibit key enzymes involved in cell proliferation.
- Antimicrobial Activity: Compounds with similar structures have shown promising antibacterial and antifungal properties, suggesting that this compound could be explored for developing new antimicrobial agents.
Material Science
In material science, this compound can be investigated for its role in creating new materials with specific electronic or physical properties. The combination of aromatic rings and halogenated groups can enhance material characteristics such as conductivity and thermal stability.
Applications in Material Development:
- Polymer Chemistry: It can be utilized as a monomer or additive in the synthesis of polymers, potentially leading to materials with tailored properties for electronics or coatings.
- Nanotechnology: The compound may serve as a precursor for functionalized nanoparticles that possess unique optical or electronic properties.
Case Study 1: Synthesis of Anticancer Compounds
A study focused on synthesizing derivatives of this compound reported significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.
Case Study 2: Development of Antimicrobial Agents
Research examining similar halogenated compounds highlighted their effectiveness against various bacterial strains. The presence of the bromine atom was found to enhance antimicrobial activity, supporting further exploration of this compound in this domain.
Comparison with Similar Compounds
Structural Isomers and Halogenated Analogs
The table below compares key structural and physicochemical properties of 1-(2-bromopropyl)-3-methoxybenzene with its analogs:
Preparation Methods
Step 1: Tosylation of 3-Methoxypropan-2-ol
Reagents :
-
3-Methoxypropan-2-ol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
Procedure :
-
React TsCl with the alcohol in DCM at 25°C for 12 hours.
-
Extract with DCM, dry over Na₂SO₄, and concentrate to yield the tosylate.
Step 2: Bromide Substitution
Reagents :
-
Tosylate intermediate (1.0 equiv)
-
Sodium bromide (NaBr, 3.0 equiv)
-
Acetone (0.5 M)
Procedure :
-
Reflux the tosylate with NaBr in acetone for 6 hours.
-
Isolate the product via vacuum distillation.
Key Data :
-
Overall Yield : 58–72%
-
Advantage : Avoids Br₂, suitable for large-scale production
Acid-Catalyzed Hydrobromic Acid (HBr) Addition
A traditional method employs concentrated HBr under acidic conditions:
Reagents :
-
3-Methoxypropan-2-ol (1.0 equiv)
-
48% HBr in water (5.0 equiv)
-
Sulfuric acid (H₂SO₄, catalytic)
Procedure :
-
Reflux the alcohol with HBr and H₂SO₄ at 110°C for 8 hours.
-
Neutralize with NaOH, extract with diethyl ether, and purify by fractional distillation.
Key Data :
-
Yield : 45–55%
-
Limitation : Low regioselectivity (up to 15% 1-bromopropyl byproduct)
Appel Reaction with Carbon Tetrabromide
The Appel reaction offers a halogen-free alternative using CBr₄:
Reagents :
-
3-Methoxypropan-2-ol (1.0 equiv)
-
Carbon tetrabromide (CBr₄, 1.2 equiv)
-
Triphenylphosphine (PPh₃, 1.2 equiv)
Procedure :
-
Stir reagents in DCM at 25°C for 4 hours.
-
Filter precipitated triphenylphosphine oxide and concentrate the filtrate.
Key Data :
-
Yield : 63–69%
-
Side Products : <3% elimination byproducts
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Phosphine/Bromine | 51–67 | >95 | 2–4 h | Moderate |
| Tosylation-Substitution | 58–72 | >98 | 18 h | High |
| HBr Acid Catalysis | 45–55 | 85–90 | 8 h | Low |
| Appel Reaction | 63–69 | 93–96 | 4 h | Moderate |
Key Findings :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(2-Bromopropyl)-3-methoxybenzene, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves bromination of 3-methoxypropiophenone derivatives. For example, alkylation of 3-methoxybenzene with 2-bromopropyl bromide under Friedel-Crafts conditions (using AlCl₃ as a catalyst) is a viable route. Reaction optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 substrate-to-brominating agent). Alternative methods may employ PBr₃ or HBr in acetic acid for regioselective bromination . Yield improvements (60–75%) are achieved by slow reagent addition and inert atmosphere maintenance to prevent oxidation .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for verifying substituent positions. For instance:
- ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm), methoxy group (δ ~3.8 ppm), and bromopropyl methylene (δ ~3.5 ppm).
- ¹³C NMR : Quaternary carbons (δ 130–140 ppm) and brominated carbon (δ ~35 ppm).
GC-MS with >95% purity thresholds ensures minimal impurities, while FT-IR confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
Toxicity data gaps necessitate treating the compound as a potential health hazard, with regular risk assessments .
Advanced Research Questions
Q. How can contradictions in reaction yields using different brominating agents be resolved?
- Methodological Answer : Discrepancies often arise from reagent reactivity and solvent polarity. For example:
- PBr₃ : Higher yields in non-polar solvents (e.g., CH₂Cl₂) due to better solubility but may produce HBr as a byproduct.
- NBS (N-bromosuccinimide) : Requires radical initiators (e.g., AIBN) and UV light, favoring controlled bromination but with longer reaction times.
Systematic DoE (Design of Experiments) approaches, varying temperature, solvent, and catalyst, can identify optimal conditions. Kinetic studies (e.g., monitoring via HPLC) help quantify intermediate stability .
Q. What mechanistic insights explain the bromopropyl group’s steric effects on electrophilic aromatic substitution (EAS)?
- Methodological Answer : The bromopropyl group acts as a bulky meta-directing substituent. Computational studies (DFT) reveal:
- Steric Hindrance : Reduced reactivity at ortho/para positions due to spatial crowding.
- Electronic Effects : Bromine’s inductive effect deactivates the ring, slowing EAS.
Experimental validation involves competitive nitration (HNO₃/H₂SO₄) or sulfonation, with product ratios analyzed via LC-MS. Contrast with less bulky analogs (e.g., 3-methoxybromobenzene) highlights steric contributions .
Q. How can degradation pathways of this compound under varying pH conditions be analyzed?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) in buffers (pH 1–13) identifies degradation products. Techniques include:
- HPLC-UV/HRMS : To track parent compound depletion and byproduct formation.
- NMR : Detects structural changes (e.g., demethylation or Br⁻ elimination).
Degradation kinetics follow first-order models, with activation energy (Ea) calculated via Arrhenius plots. Results inform storage conditions (e.g., pH-neutral, dark, anhydrous environments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
